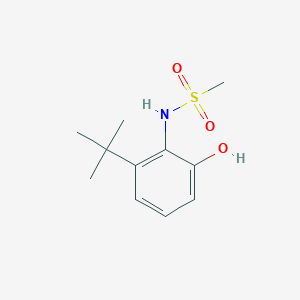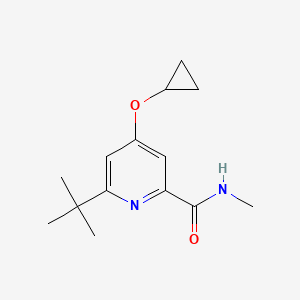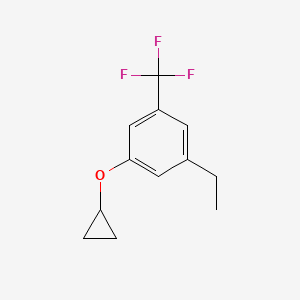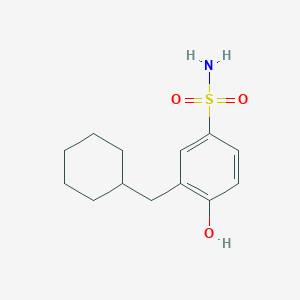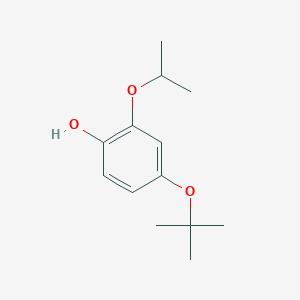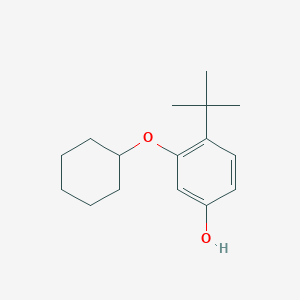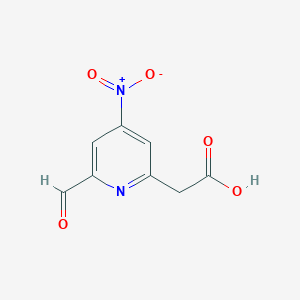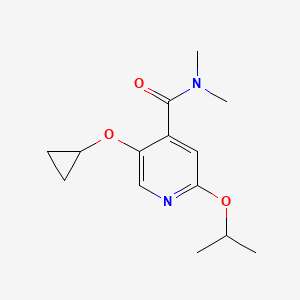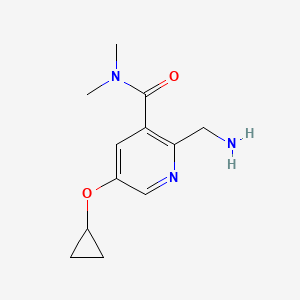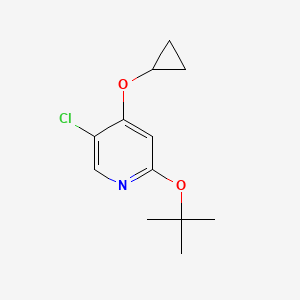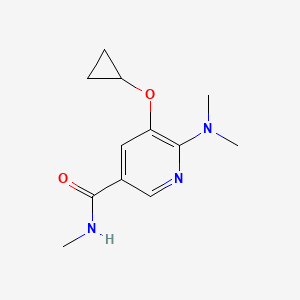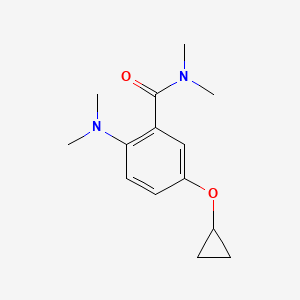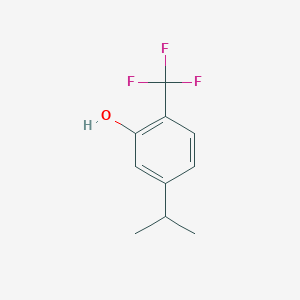
5-Acetyl-4-hydroxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-4-hydroxynicotinaldehyde is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol It is a derivative of nicotinaldehyde and features both acetyl and hydroxyl functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the acylation of 4-hydroxynicotinaldehyde with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.
化学反応の分析
Types of Reactions
5-Acetyl-4-hydroxynicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 5-acetyl-4-oxonicotinaldehyde.
Reduction: Formation of 5-acetyl-4-hydroxy-2-methylpyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Acetyl-4-hydroxynicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 5-Acetyl-4-hydroxynicotinaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
5-Acetyl-4-aminopyrimidines: These compounds share a similar acetyl group but differ in the presence of an amino group instead of a hydroxyl group.
5-Acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: This compound features a thiazine ring instead of a pyridine ring.
Uniqueness
5-Acetyl-4-hydroxynicotinaldehyde is unique due to its specific combination of functional groups and its pyridine ring structure
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
5-acetyl-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)7-3-9-2-6(4-10)8(7)12/h2-4H,1H3,(H,9,12) |
InChIキー |
FJXFBFVKXQBRQJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC=C(C1=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


